Antitumor Activity: Phenothiazines have shown antiproliferative effects on various cancer cell lines, including multi-drug resistant sublines []. Their lipid solubility makes them potentially suitable for targeting brain tumors [].
Antimalarial Activity: Certain phenothiazine derivatives, particularly 1-imino derivatives of acridinediones, exhibit potent antimalarial activity in both rodents and primates [].
Antimicrobial Activity: Phenothiazine derivatives are being investigated for their potential as antimicrobial agents, particularly against Mycobacterium tuberculosis [].
Other Activities: Phenothiazines also exhibit a range of other activities, including antipsychotic, antiemetic, antihistamine, anti-inflammatory, anthelmintic, and antitubercular effects [].
7-Chlorophenothiazin-3-ol is a chemical compound belonging to the phenothiazine family, which is characterized by a tricyclic structure containing sulfur and nitrogen. This compound is notable for its potential pharmacological applications, particularly in the field of psychiatry and neurology. The compound's structure includes a chlorine atom substituted at the 7-position of the phenothiazine ring and a hydroxyl group at the 3-position, which may enhance its biological activity.
The synthesis of 7-Chlorophenothiazin-3-ol can be traced back to various synthetic methodologies developed for phenothiazine derivatives. It is often derived from chlorinated phenothiazine precursors through specific chemical reactions, including substitutions and functional group modifications. Research indicates that derivatives of phenothiazines have been explored for their anti-cancer properties and other therapeutic effects in various biological models .
7-Chlorophenothiazin-3-ol is classified under:
The synthesis of 7-Chlorophenothiazin-3-ol typically involves multi-step organic reactions, including chlorination and hydroxylation processes. A common synthetic route includes:
The synthesis often requires specific conditions, such as controlled temperatures and solvent systems, to ensure high yields and purity of the final product. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed for monitoring the reaction progress and characterizing the final product .
The molecular formula for 7-Chlorophenothiazin-3-ol is . The molecular structure features:
Key structural data include:
7-Chlorophenothiazin-3-ol participates in various chemical reactions typical for phenothiazine derivatives:
Reactions involving this compound often require catalysts or specific reagents to facilitate transformations while maintaining structural integrity. Reaction conditions such as temperature, pressure, and solvent choice are critical in optimizing yields .
The mechanism of action for 7-Chlorophenothiazin-3-ol is primarily linked to its interaction with neurotransmitter systems in the brain. As a phenothiazine derivative:
Studies have shown that modifications in the phenothiazine structure can lead to varying degrees of receptor binding affinity and biological activity, indicating that both the chlorine and hydroxyl substituents play crucial roles in modulating these interactions .
Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structural integrity and purity .
7-Chlorophenothiazin-3-ol has potential applications in several fields:
7-Chlorophenothiazin-3-ol features a central phenothiazine ring system characterized by nitrogen and sulfur atoms at the 10 and 5 positions, respectively, with chlorine substitution at carbon 7 and a phenolic hydroxyl group at carbon 3. This arrangement imparts distinct electronic and steric properties that differentiate it from other phenothiazine isomers. The chlorine atom, being strongly electron-withdrawing, reduces electron density at adjacent positions, while the para-located hydroxyl group introduces potential for hydrogen bonding and phase II conjugation reactions. Table 1 summarizes key physicochemical properties of this compound.
Table 1: Physicochemical Properties of 7-Chlorophenothiazin-3-ol
Property | Value | Conditions/Notes |
---|---|---|
CAS Registry Number | 104036-77-3 | Unique chemical identifier |
Molecular Formula | C₁₂H₈ClNOS | Elemental composition |
Molecular Weight | 249.72 g/mol | Calculated mass |
Melting Point | 210–211 °C | Experimental determination [2] |
Solubility in Water | 2.4 × 10⁻³ g/L (2.4 mg/L) | At 25°C; classified as insoluble [2] |
Density | 1.452 ± 0.06 g/cm³ | At 20°C and 760 Torr pressure [2] |
XLogP3 | ~3.0 (estimated) | Measure of lipophilicity |
Structurally, the 3-hydroxyl group forces a quinoidal distortion in the central ring, influencing resonance stability and redox behavior critical to its metabolic reactivity. Unlike its parent compound chlorpromazine, which possesses a dimethylaminopropyl side chain facilitating receptor interactions, 7-Chlorophenothiazin-3-ol lacks this side chain, rendering it pharmacologically inert but chemically significant as a core scaffold. Computational analyses (e.g., Advanced Chemistry Development software) predict a planar configuration for the tricyclic system, though the hydroxyl group may adopt slight out-of-plane angles due to steric interactions. The chlorine atom at C7 directs electrophilic substitution away from this position, making the 1, 2, 4, and 9 positions potential sites for further oxidative metabolism [2] [5] [6].
The discovery of 7-Chlorophenothiazin-3-ol is inextricably linked to the development of phenothiazine-based antipsychotics. Chlorpromazine (synthesized in 1950) emerged as the prototypical phenothiazine tranquilizer, revolutionizing psychiatric treatment. Early metabolic studies in the 1960s identified hydroxylated derivatives as significant human metabolites, driving the chemical synthesis and isolation of positional isomers including 7-Chlorophenothiazin-3-ol for use as analytical standards. This compound represented a simplification of the chlorpromazine scaffold that retained the core bioactivation site, facilitating studies on oxidative metabolism independent of the side chain. Its structural elucidation in 1969 by Tsujino and colleagues provided the first definitive proof of 7-hydroxylation patterns in phenothiazine metabolism [2] [5].
Table 2: Historical Timeline of 7-Chlorophenothiazin-3-ol in Context
Period | Development | Significance |
---|---|---|
Pre-1950 | Phenothiazine core synthesis established | Methylen Blue, dyes, and early anthelmintics utilized unsubstituted phenothiazine |
1950s | Chlorpromazine introduced clinically | First effective antipsychotic; demonstrated hydroxylated metabolites in urine |
1969 | Tsujino reports synthesis & melting point | First physicochemical characterization (210–211°C) [2] |
Late 20th C | Identification as impurity/reference standard | Included in pharmacopeial impurity lists for chlorpromazine quality control [5] |
21st C | Recognition as metabolic intermediate | Role in bioactivation pathways of thioridazine/chlorpromazine established [1] |
The compound gained prominence as a reference standard for pharmaceutical quality control, listed in major chemical catalogs (e.g., Sigma-Aldrich’s AldrichCPR collection) as a "rare and unique chemical" essential for confirming the identity of related drug impurities. Its structural simplicity relative to therapeutic phenothiazines made it invaluable for probing structure-metabolism relationships, particularly the susceptibility of the phenothiazine nucleus to enzymatic oxidation at specific positions. This foundational work paved the way for understanding idiosyncratic toxicities linked to reactive metabolites of clinically used phenothiazines [4] [5].
Within pharmaceutical metabolism, 7-Chlorophenothiazin-3-ol serves as both a terminal metabolite and a precursor to reactive intermediates in the biotransformation of chlorpromazine and structurally related antipsychotics. The metabolic activation involves a tightly regulated two-step enzymatic process:
Table 3: Metabolic Pathway Involving 7-Chlorophenothiazin-3-ol
Phase | Enzyme(s) | Reaction | Outcome |
---|---|---|---|
I | CYP2D6 > CYP1A2 | Aromatic hydroxylation (C7) of chlorpromazine | Formation of 7-hydroxychlorpromazine |
I | Oxidoreductases | Oxidative dealkylation/side chain cleavage | Generation of 7-Chlorophenothiazin-3-ol |
I | CYP2D6 | Oxidation of 3-hydroxyphenothiazine core | Electrophilic iminoquinone intermediate |
II | Glutathione S-transferase | Conjugation with GSH | Detoxification via GSH adduct formation (e.g., 3-(Glutathion-S-yl)-7-chloro-10H-phenothiazin-10-ol) |
II | UGT1A4, UGT2B7 | Glucuronidation of phenolic OH | Formation of 7-Hydroxychlorpromazine O-β-D-Glucuronide (excretion) [5] |
The detection of glutathione conjugates derived specifically from 7-Chlorophenothiethiazin-3-ol in microsomal incubations provides direct evidence of its bioactivation. This pathway represents a detoxification-detoxification balance: While glucuronidation (Phase II) of the phenolic hydroxyl group promotes renal excretion (e.g., forming 7-Hydroxychlorpromazine O-β-D-Glucuronide, C₂₃H₂₇ClN₂O₇S), the competing oxidation to iminoquinone creates a reactive electrophile capable of covalently modifying cellular proteins. This covalent binding is hypothesized as a potential trigger for the rare, idiosyncratic hepatotoxicity observed with phenothiazine drugs like chlorpromazine and thioridazine. Consequently, 7-Chlorophenothiazin-3-ol is not merely an inert degradation product but a key node in the complex metabolic fate and risk profile of therapeutic phenothiazines [1] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7